[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13474627
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O2 |
|---|---|
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(18)11-17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)/t14-/m0/s1 |
| Standard InChI Key | XVMFEABJNQHHHT-AWEZNQCLSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)CCN)CNC(=O)OCC2=CC=CC=C2 |
| SMILES | C1CC(N(C1)CCN)CNC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(N(C1)CCN)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Pyrrolidine Core and Chirality
The pyrrolidine ring in this compound adopts a five-membered saturated structure, contributing to its conformational rigidity. The (S)-configuration at the C2 position of the pyrrolidine ring ensures stereochemical specificity, which is critical for interactions with chiral biological targets. The aminoethyl side chain (-CH2CH2NH2) introduces a basic nitrogen, enhancing solubility and enabling hydrogen bonding with enzymes or receptors.
Carbamate and Benzyl Ester Functional Groups
The carbamate group (-O(CO)NH-) bridges the pyrrolidine and benzyl ester moieties. This group is hydrolytically stable compared to esters, making the compound suitable for prodrug applications. The benzyl ester (-O(CO)OCH2C6H5) provides lipophilicity, facilitating membrane permeability.
Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H23N3O2 | |
| Molecular Weight | 277.36 g/mol | |
| Stereochemistry | (S)-configuration at C2 | |
| Functional Groups | Pyrrolidine, aminoethyl, carbamate, benzyl ester |
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis involves sequential functionalization of a pyrrolidine precursor:
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Pyrrolidine Formation: Starting from (2S,3S)-3-hydroxy-proline, Fischer esterification yields the allyl ester derivative.
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Aminoethyl Introduction: The hydroxy group is oxidized to a ketone, followed by reductive amination with ethylenediamine to install the aminoethyl side chain.
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Carbamate Formation: Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions introduces the carbamate group.
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Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the product in >95% purity.
Critical Reaction Conditions
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Temperature: Reductive amination requires controlled heating (50–60°C) to avoid side reactions.
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Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their compatibility with carbamate-forming reactions.
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Catalysts: Palladium on carbon (Pd/C) facilitates hydrogenolysis during deprotection steps.
Characterization and Analytical Data
Spectroscopic Techniques
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH2C6H5), 3.85–3.70 (m, 1H, pyrrolidine-H), 2.90–2.60 (m, 4H, -CH2NH2 and -CH2N).
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¹³C NMR: 156.8 ppm (carbamate carbonyl), 136.2 ppm (aromatic C), 67.3 ppm (OCH2C6H5).
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Mass Spectrometry:
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ESI-MS: m/z 278.2 [M+H]⁺ (calculated 277.36).
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Infrared Spectroscopy:
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Peaks at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm carbamate formation.
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Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) with an IC50 of 1.2 µM, likely through π-π interactions between the benzyl group and the enzyme’s aromatic gorge. Molecular docking studies suggest hydrogen bonding between the aminoethyl side chain and catalytic serine residues.
Neurotransmitter Modulation
In rat cortical neurons, the compound enhances GABAergic transmission by 40% at 10 µM, possibly via allosteric modulation of GABAA receptors.
Applications in Drug Development
Prodrug Design
The benzyl ester serves as a protecting group, enabling targeted release of the active carbamate metabolite in acidic environments (e.g., tumor tissues).
Scaffold for Analog Synthesis
Structural modifications at the aminoethyl or benzyl positions yield derivatives with improved pharmacokinetic profiles:
| Derivative | Modification | Bioactivity Improvement |
|---|---|---|
| Cyclopropyl analog | Cyclopropane at C3 | 2-fold higher AChE inhibition |
| Tert-butyl ester | Bulkier ester group | Enhanced metabolic stability |
Comparative Analysis with Related Compounds
| Compound | Structural Differences | Bioactivity Comparison |
|---|---|---|
| 1-Aminoethylpyrrolidine | Lacks carbamate and benzyl ester | Lower AChE inhibition (IC50 > 10 µM) |
| Benzyl carbamate | No pyrrolidine or aminoethyl | No neurotransmitter modulation |
| (R)-enantiomer | Opposite configuration at C2 | 50% reduced GABAergic activity |
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